1,3-Dihydroxybutan-2-one

説明

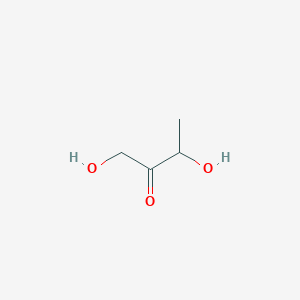

Structure

3D Structure

特性

IUPAC Name |

1,3-dihydroxybutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(6)4(7)2-5/h3,5-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZUWTXQPYQEFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622459 | |

| Record name | 1,3-Dihydroxybutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138320-11-3 | |

| Record name | 1,3-Dihydroxybutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Polyhydroxylated Compound and Building Block

Polyhydroxylated compounds, characterized by the presence of multiple hydroxyl (-OH) groups, are of substantial interest in organic chemistry. amazonaws.comnih.govchemrxiv.orgacs.orgresearchgate.net They serve as fundamental building blocks for the synthesis of a wide array of complex molecules, including carbohydrates and various natural products. amazonaws.comnih.govchemrxiv.orgacs.orgresearchgate.net 1,3-Dihydroxybutan-2-one, with its two hydroxyl groups and a ketone functional group, embodies the key characteristics of this class of molecules. Its structure allows for a range of chemical transformations, making it a valuable precursor in the construction of more elaborate molecular architectures. The stereochemical purity of its enantiomers is particularly crucial in asymmetric synthesis, where it functions as a chiral starting material.

The utility of this compound as a building block is highlighted in its application in the synthesis of complex organic compounds. For instance, its derivatives have been employed as intermediates in the creation of macrocyclic inhibitors targeting enzymes like BACE-1, which is implicated in Alzheimer's disease.

Chemical Classification and Structural Characteristics

1,3-Dihydroxybutan-2-one is classified as a primary alpha-hydroxy ketone and a secondary alpha-hydroxy ketone. nih.govevitachem.com Its molecular formula is C4H8O3. nih.govevitachem.com The structure consists of a four-carbon butanone backbone with hydroxyl groups at positions 1 and 3. nih.govevitachem.com This arrangement of functional groups—a ketone flanked by two hydroxyl groups—confers upon the molecule a unique reactivity profile. It can participate in a variety of chemical reactions, including oxidation of its alcohol groups, esterification with carboxylic acids, and condensation reactions with carbonyl compounds. evitachem.com

The presence of a chiral center at the third carbon atom means that this compound can exist as different stereoisomers. nih.gov The specific spatial arrangement of the hydroxyl group at this position is critical in stereoselective synthesis.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H8O3 | nih.govevitachem.comnih.govguidechem.com |

| Molecular Weight | 104.10 g/mol | nih.govnih.govguidechem.com |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 1,3-dihydroxy-2-butanone, acetool | nih.govguidechem.com |

| CAS Number | 138320-11-3 | nih.govguidechem.com |

Overview of Academic Research Trajectories

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations. researchgate.net In the context of dihydroxyketone synthesis, aldol reactions are a primary tool, and organocatalysts have been developed to control their stereochemical outcome. researchgate.netsemanticscholar.org

Cinchona alkaloids and their derivatives have emerged as powerful organocatalysts for asymmetric aldol reactions. amazonaws.comnih.gov For the formation of substituted 2,3-dihydroxybutan-1-one derivatives, the Cinchona derivative cinchonine (B1669041) has been used to catalyze the direct aldol reaction between a donor ketone and an aldehyde. amazonaws.comnih.govacs.org This approach has been investigated for the reaction of various substituted phenylacetaldehydes with donor ketones like 2-hydroxyacetophenone. amazonaws.comnih.govacs.org While cinchonine catalysis proved effective with 2-hydroxyacetophenone, it did not successfully produce aldol products when hydroxyacetone or dihydroxyacetone were used as the donor ketones. amazonaws.comnih.govacs.org

In related studies, quinine-derived primary amines have been shown to be highly efficient catalysts for the asymmetric aldol addition of hydroxyacetone to arylglyoxals, generating structurally diverse anti-2,3-dihydroxy-1,4-diones in high yields. semanticscholar.orgmdpi.com

A key advantage of organocatalytic systems is the potential to control the stereochemistry of the product. In the cinchonine-catalyzed synthesis of 1,4-substituted 2,3-dihydroxybutan-1-one derivatives, the reaction generated diastereomerically enriched syn-products. amazonaws.comnih.govacs.org However, the control over enantioselectivity was moderate.

Detailed research findings from these organocatalytic aldol reactions are summarized in the table below.

| Catalyst System | Reactants | Stereochemical Outcome | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cinchonine | Substituted Phenylacetaldehydes + 2-Hydroxyacetophenone | syn-products | 60–99% | 43–56% | amazonaws.com, nih.gov, acs.org |

| Quinine-derived primary amine | Hydroxyacetone + Arylglyoxals | anti-products | Good to Excellent | Excellent | mdpi.com, semanticscholar.org |

Metal-Organic Catalysis

Metal-organic catalysts provide another powerful route for the synthesis of dihydroxyketones. Samarium diiodide, in particular, has been extensively used as a potent single-electron reducing agent for carbon-carbon bond formation. nih.govwikipedia.org

Samarium diiodide (SmI₂) promotes the reductive cross-coupling of 1,2-diketones with aldehydes to afford 2,3-dihydroxyketones. oup.com This reaction is believed to proceed through a samarium 1,2-diolate intermediate. oup.com The reaction of 2,3-butanedione (B143835) with various aldehydes in the presence of SmI₂ and hexamethylphosphoric triamide (HMPA) has been shown to produce the corresponding dihydroxyketones in good yields. oup.com For example, the reaction between 2,3-butanedione and 3-phenylpropanal (B7769412) resulted in an 83% yield of the product. oup.com

This method has also been applied to the synthesis of 1,4-substituted 2,3-dihydroxybutanones via the reductive cross-coupling of methylglyoxal (B44143) or phenylglyoxal (B86788) with aldehydes, achieving yields between 40-60%. amazonaws.comnih.govacs.org However, this specific application resulted in product mixtures with diastereomeric and enantiomeric ratios close to one, indicating a lack of stereoselectivity. amazonaws.comnih.govacs.org This non-stereoselective nature can be synthetically useful as it provides access to both syn and anti diastereomers. amazonaws.com

The table below presents findings from SmI₂-promoted reductive coupling reactions.

| 1,2-Diketone | Aldehyde | Product | Yield | Diastereomeric Ratio (anti:syn) | Reference |

|---|---|---|---|---|---|

| 2,3-Butanedione | 3-Phenylpropanal | 3,4-Dihydroxy-3-methyl-6-phenyl-2-hexanone | 83% | 83:17 | oup.com |

| 2,3-Butanedione | Benzaldehyde (B42025) | 3,4-Dihydroxy-3-methyl-4-phenyl-2-butanone | 28% | Not Specified | oup.com |

| 2,3-Pentanedione | 3-Phenylpropanal | 3,4-Dihydroxy-3-ethyl-6-phenyl-2-hexanone | 80% | 81:19 | oup.com |

| Methylglyoxal | Substituted Phenylacetaldehydes | 5-substituted 3,4-dihydroxypentan-2-ones | 40-60% | ~1:1 | amazonaws.com, nih.gov |

Biocatalytic and Chemo-Enzymatic Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. wiley.com Chemo-enzymatic routes combine the strengths of both chemical and enzymatic steps to build complex molecules. researchgate.net

Aldolases, particularly dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases, are highly effective biocatalysts for the synthesis of polyhydroxylated compounds. researchgate.netuniovi.es These enzymes catalyze the aldol addition of DHAP to a wide variety of aldehyde acceptors, creating products with two new stereocenters with high stereocontrol. researchgate.netuniovi.es

For instance, D-fructose-6-phosphate aldolase (B8822740) (FSA) from Escherichia coli has been used to catalyze the synthesis of a diverse library of chiral 2,3-dihydroxy-1,4-dicarbonyls, which are valuable synthons for more complex molecules. acs.orgacs.org This enzymatic approach provides excellent yields and stereochemical purity, identifying the (2S,3S) enantiomer as the product. acs.orgacs.org Another biocatalytic strategy resulted in enantiopure syn-(3R,4S) 1,3,4-trihydroxypentan-2-ones. amazonaws.comnih.govacs.org Benzaldehyde lyase (BAL) has also been shown to catalyze the C-C bond formation between formaldehyde (B43269) and 3-hydroxy-pyruvic acid to generate 1,4-dihydroxybutan-2-one. researchgate.net These enzymatic methods highlight the power of biocatalysis to produce highly functionalized, optically pure ketones. amazonaws.comacs.orgresearchgate.net

Benzaldehyde Lyase (BAL) Variants in C-C Bond Formation for Hydroxymethyl Ketones

Benzaldehyde lyase (BAL) from Pseudomonas fluorescens is a versatile enzyme known for its ability to catalyze the formation of (R)-hydroxy ketones through asymmetric C-C bond formation. researchgate.netacs.orgresearchgate.net This thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme facilitates the carboligation of aldehydes, proving to be a valuable biocatalyst for producing chiral α-hydroxy ketones, which are significant intermediates in pharmaceuticals. researchgate.netacs.org The enzyme's substrate spectrum and stereospecificity have expanded the possibilities for synthetic carboligations. researchgate.net

Engineered variants of BAL have shown enhanced activity and chemoselectivity. For instance, a BAL from Herbiconiux sp. SALV-R1 was engineered to facilitate the coupling of 3-hydroxypropanal (B37111) and formaldehyde. researchgate.netresearchgate.netaminer.org Another variant, HeBAL M3_2, demonstrated increased affinity for formaldehyde and high activity towards furfural (B47365) and other aromatic aldehydes, enabling the synthesis of α-hydroxymethyl ketones in high yields (68%-89%). researchgate.net Furthermore, a BAL from Polymorphobacter arshaanensis (PaBAL) has been identified with high catalytic activity towards aliphatic and aryl-aliphatic aldehydes, tolerating significant concentrations of formaldehyde. researchgate.net

The application of BAL has been extended to one-pot, two-step enzymatic processes. researchgate.net These processes often involve the initial BAL-catalyzed hydroxymethylation of an aldehyde, followed by a subsequent reaction such as asymmetric reductive amination to produce valuable N-substituted 1,2-amino alcohols. researchgate.net Research has also explored the use of BAL in deep eutectic solvents (DES) mixed with buffer solutions, which can lead to higher enantioselectivity in C-C bond formation. researchgate.net

Table 1: Benzaldehyde Lyase Variants and their Applications in Hydroxymethyl Ketone Synthesis

| BAL Variant | Substrates | Product | Key Findings | Citation |

|---|---|---|---|---|

| BAL (Pseudomonas fluorescens) | Benzaldehyde, Acetaldehyde | (R)-2-hydroxy-1-phenylpropanone (HPP) | Enables continuous production with high space-time yields. | acs.org |

| Engineered BAL (Herbiconiux sp. SALV-R1) | 3-Hydroxypropanal, Formaldehyde | 1,4-Dihydroxybutan-2-one | Engineered through directed evolution for novel C-C bond formation. | researchgate.netresearchgate.netaminer.org |

| HeBAL M3_2 | Furfural, Aromatic aldehydes, Formaldehyde | α-Hydroxymethyl ketones | Increased affinity for formaldehyde and high conversion rates (>99%). | researchgate.net |

| PaBAL (Polymorphobacter arshaanensis) | Aliphatic aldehydes, Aryl-aliphatic aldehydes, Formaldehyde | α-Hydroxymethyl ketones | High catalytic activity and tolerance to formaldehyde. | researchgate.net |

Enzymatic Hydroxymethylation of 3-Hydroxypropanal with Formaldehyde to Yield 1,4-Dihydroxybutan-2-one

The synthesis of 1,4-dihydroxybutan-2-one through the enzymatic hydroxymethylation of 3-hydroxypropanal with formaldehyde represents a significant advancement in biocatalysis. researchgate.netaminer.org This reaction, which previously had no precedent, was made possible through the directed evolution of a benzaldehyde lyase (BAL) from Herbiconiux sp. SALV-R1. researchgate.netresearchgate.net This engineered enzyme effectively catalyzes the C-C bond formation between the two small, highly functionalized aldehydes. researchgate.netresearchgate.net

The resulting product, 1,4-dihydroxybutan-2-one, is a valuable and highly functionalized small ketone. researchgate.netaminer.org It serves as a key intermediate in the synthesis of important chemicals such as the widely used 1,2,4-butanetriol (B146131) and 2-aminobutane-1,4-diol (B3032749). researchgate.netaminer.orgresearchgate.net The synthesis of these compounds can be achieved through subsequent enzymatic reduction or transamination of the 1,4-dihydroxybutan-2-one intermediate. researchgate.netaminer.org This enzymatic approach offers a sustainable route to these high-value chemicals from simple and readily available starting materials. aminer.orgresearchgate.net

Integrated One-Pot Chemo-Enzymatic Processes for High-Value Chemicals

Integrated one-pot chemo-enzymatic processes are gaining traction as a powerful strategy for the synthesis of high-value chemicals, combining the selectivity of biocatalysts with the versatility of chemical catalysis. beilstein-journals.orgnih.govnih.govrsc.org These concatenated reaction sequences minimize intermediate purification steps, leading to more efficient and environmentally friendly processes. beilstein-journals.orgacs.org

A notable example involves the synthesis of optically pure 1,2,4-butanetriol and 2-aminobutane-1,4-diol from acrolein and formaldehyde. researchgate.netaminer.orgnih.gov This process begins with the chemocatalytic hydration of acrolein to 3-hydroxypropanal. researchgate.netnih.gov Subsequently, an engineered benzaldehyde lyase (BAL) variant catalyzes the coupling of 3-hydroxypropanal with formaldehyde to produce 1,4-dihydroxybutan-2-one. researchgate.netaminer.orgacs.org This intermediate can then be converted to the final products through enzymatic reduction by a carbonyl reductase or amination by a transaminase, all within a single reaction vessel. researchgate.netaminer.orgnih.gov

These integrated cascades demonstrate the potential for sustainable synthesis of valuable chemicals from simple C1 molecules. aminer.org The compatibility of the different catalytic steps is a key challenge, often addressed by operating under mild, aqueous conditions suitable for both the chemical and enzymatic transformations. beilstein-journals.orgacs.org

Diastereoselective Reduction Strategies

Reduction of Ketimines Derived from (R)-3,4-Dihydroxybutan-2-one

A straightforward and effective method for the diastereoselective reduction of imines derived from (R)-3,4-dihydroxybutan-2-one has been developed. csic.esmolaid.com This procedure provides an alternative pathway to key aminodiol intermediates used in the synthesis of the anticancer agent ES-285. csic.es The reduction of pre-synthesized ketimines using sodium borohydride (B1222165) as the reducing agent yields aminodiol derivatives with the desired stereochemistry. csic.es

The reaction results in the isolation of the aminodiols in approximately 62% yield. csic.es This method highlights the utility of diastereoselective reduction of ketimines as a strategic approach to chiral amine synthesis. The choice of reducing agent and reaction conditions are crucial for achieving high diastereoselectivity. Other studies have explored various reducing agents for ketimines, including trichlorosilane (B8805176) with an organocatalyst, and magnesium chloride with pinacolborane, which offer high yields and enantioselectivities for a range of substrates. rsc.orgorganic-chemistry.orgsioc-journal.cn

Synthesis of Chiral Derivatives and Intermediates

Asymmetric Synthesis of Chiral Aminodiols and Butanetriols

The asymmetric synthesis of chiral aminodiols and butanetriols from dihydroxyketones is a valuable strategy for producing enantiomerically pure compounds that are important building blocks in pharmaceuticals. researchgate.netacs.orgnih.gov One successful approach involves a one-pot, two-step enzymatic process. For instance, the enzymatic hydroxymethylation of an aldehyde can be followed by an asymmetric reductive amination to produce chiral N-substituted 1,2-amino alcohols with excellent enantiomeric excess (91–99%). researchgate.net

Specifically, 1,4-dihydroxybutan-2-one, synthesized from 3-hydroxypropanal and formaldehyde, can be converted into optically pure 1,2,4-butanetriol or 2-aminobutane-1,4-diol. researchgate.netaminer.org This is achieved by employing a carbonyl reductase for the reduction to the butanetriol or a transaminase for the conversion to the aminodiol. researchgate.netaminer.org

Another strategy combines biocatalytic aldol reactions with reductive aminations. Variants of D-fructose-6-phosphate aldolase (FSA) can be used for the initial C-C bond formation, followed by reductive amination catalyzed by an imine reductase (IRED). acs.org This two-step, one-pot process, without the need for intermediate isolation, has been successfully applied to synthesize a range of amino-polyols with high stereoselectivity. acs.org These enzymatic methods provide a sustainable and efficient alternative to traditional chemical synthesis for accessing complex chiral molecules. acs.orgnih.gov

Table 2: Enzymatic Synthesis of Chiral Aminodiols and Butanetriols

| Starting Material | Enzymes | Product | Key Features | Citation |

|---|---|---|---|---|

| Aldehydes and amines | Benzaldehyde lyase, Imine reductases (IREDs) | N-substituted 1,2-amino alcohols | One-pot, two-step process with high enantiomeric excess (91–99%). | researchgate.net |

| 1,4-Dihydroxybutan-2-one | Carbonyl reductase | 1,2,4-Butanetriol | Enzymatic reduction of a dihydroxyketone. | researchgate.netaminer.org |

| 1,4-Dihydroxybutan-2-one | Transaminase | 2-Aminobutane-1,4-diol | Enzymatic amination of a dihydroxyketone. | researchgate.netaminer.org |

| Prochiral aldehydes, hydroxy ketones, and amines | D-fructose-6-phosphate aldolase (FSA) variants, Imine reductase (IRED) | Amino-polyols | Two-step, one-pot process with high stereoselectivity. | acs.org |

Role as Metabolic Intermediates

Intermediate in Threonine Biosynthesis (via 1,4-Dihydroxy-2-butanone)

1,4-Dihydroxy-2-butanone (B91883) serves as a crucial intermediate in the biosynthetic pathway of the essential amino acid threonine. lookchem.com This pathway is vital for the synthesis of proteins and other nitrogenous compounds in a wide range of organisms. The involvement of this dihydroxybutanone analogue underscores its importance in primary metabolism.

Precursor in Riboflavin (B1680620) Biosynthesis (L-3,4-Dihydroxybutan-2-one 4-phosphate)

L-3,4-dihydroxybutan-2-one 4-phosphate is a key precursor in the biosynthesis of riboflavin (vitamin B2). nih.govgenome.jp This complex pathway begins with D-ribulose 5-phosphate, which is converted into L-3,4-dihydroxybutan-2-one 4-phosphate and formate (B1220265) by the enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase. nih.govebi.ac.uk This enzymatic step is a commitment point in the riboflavin synthesis pathway. The resulting L-3,4-dihydroxybutan-2-one 4-phosphate then condenses with 5-amino-6-(D-ribitylamino)uracil to form 6,7-dimethyl-8-(D-ribityl)lumazine, a direct precursor to riboflavin. pathbank.orgnih.gov

The biosynthesis of riboflavin is an essential process in many microorganisms and plants. In Arabidopsis thaliana, the ribA gene encodes a bifunctional enzyme that possesses both GTP cyclohydrolase II and 3,4-dihydroxy-2-butanone 4-phosphate synthase activities, highlighting the co-regulation of the initial steps in this pathway. nih.govresearchgate.net

Formation as a Byproduct in Various Metabolic Processes

1,4-Dihydroxy-2-butanone is known to be formed as a byproduct in a variety of metabolic processes. lookchem.com While specific pathways leading to its formation as a byproduct are diverse, its presence indicates metabolic overflow or alternative enzymatic activities on common substrates. For instance, in the context of fermentation, different butane (B89635) derivatives can be produced depending on the organism and conditions. While some fermentations yield this compound, others may produce related compounds like butane-2,3-diol. researchgate.net The formation of such byproducts can be influenced by factors like the availability of substrates and the redox state of the cell.

Enzymatic Regulation and Activity

Usage as a Standard for Measuring Transketolase Activity (using 1,4-Dihydroxy-2-butanone)

Due to its structural properties, 1,4-dihydroxy-2-butanone is utilized as a standard for measuring the activity of the enzyme transketolase. lookchem.com Transketolase is a key enzyme in the pentose (B10789219) phosphate pathway, responsible for the transfer of a two-carbon ketol group. The use of 1,4-dihydroxy-2-butanone in assays allows for the reliable quantification of transketolase activity, which is crucial for studying metabolic flux and regulation within this pathway. ucl.ac.uk

3,4-Dihydroxy-2-butanone 4-phosphate Synthase Activity and Associated Enzymes

The enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBP synthase), encoded by the ribB gene in many bacteria, catalyzes the conversion of D-ribulose 5-phosphate to L-3,4-dihydroxybutan-2-one 4-phosphate and formate. wikipedia.orguniprot.org This reaction involves a complex intramolecular skeletal rearrangement. genome.jpexpasy.org The enzyme requires a divalent metal cation, typically Mg²⁺ or Mn²⁺, for its activity. uniprot.orgresearchgate.net

In some organisms, DHBP synthase is a bifunctional enzyme, fused with GTP cyclohydrolase II, which catalyzes the first step in the other branch of the riboflavin biosynthesis pathway. nih.govnih.gov This fusion ensures the coordinated production of the two precursors required for lumazine (B192210) synthesis. The activity of DHBP synthase is a critical regulatory point in riboflavin production. Studies in industrial strains of Bacillus subtilis have shown that DHBP synthase and GTP cyclohydrolase II are rate-limiting enzymes, and their overexpression can significantly improve riboflavin yields. oup.com In the filamentous fungus Ashbya gossypii, a known riboflavin overproducer, the transcriptional regulation of the DHBP synthase gene (RIB3) is correlated with the onset of riboflavin overproduction. microbiologyresearch.org

Enzymes in Riboflavin Biosynthesis

| Enzyme | Abbreviation | Function | Organism Examples |

|---|---|---|---|

| 3,4-Dihydroxy-2-butanone 4-phosphate synthase | DHBPS | Converts D-ribulose 5-phosphate to L-3,4-dihydroxybutan-2-one 4-phosphate and formate. nih.govebi.ac.uk | Escherichia coli, Bacillus subtilis, Mycobacterium tuberculosis, Arabidopsis thaliana nih.govresearchgate.netnih.govoup.com |

| GTP cyclohydrolase II | GCHII | Catalyzes the first step in the pyrimidine (B1678525) branch of riboflavin synthesis. nih.gov | Bacillus subtilis, Mycobacterium tuberculosis, Arabidopsis thaliana nih.govnih.govoup.com |

| 6,7-Dimethyl-8-ribityllumazine synthase | --- | Condenses L-3,4-dihydroxybutan-2-one 4-phosphate and 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. nih.gov | Bacteria and plants |

Key Metabolites in Riboflavin Biosynthesis

| Metabolite | Role | Pathway Step |

|---|---|---|

| D-Ribulose 5-phosphate | Substrate | Starting material for the butanone branch. nih.gov |

| L-3,4-Dihydroxybutan-2-one 4-phosphate | Precursor | Product of DHBPS, condenses with the pyrimidine intermediate. nih.govgenome.jp |

| 5-Amino-6-(D-ribitylamino)uracil | Precursor | Pyrimidine-derived intermediate that condenses with L-3,4-dihydroxybutan-2-one 4-phosphate. pathbank.org |

Carbonyl Reductase and Transaminase Activity in Conversion of 1,4-Dihydroxybutan-2-one Derivatives

Recent research has illuminated the enzymatic conversion of 1,4-dihydroxybutan-2-one, a highly functionalized ketone, into valuable chiral chemicals. researchgate.netresearchgate.net This small ketone serves as a substrate for specific carbonyl reductases and transaminases, leading to the synthesis of optically pure products like 1,2,4-butanetriol and 2-aminobutane-1,4-diol. researchgate.net These transformations represent a sustainable method for producing high-value-added chemicals from simple starting materials. researchgate.net

The direct enzymatic coupling of formaldehyde and 3-hydroxypropanal (HPA) can be achieved using an engineered benzaldehyde lyase (BAL), which produces 1,4-dihydroxybutan-2-one. researchgate.netresearchgate.net Although BALs were previously known to catalyze hydroxymethylation of various aldehydes, their use with a polar substrate like 3-HPA was not established. researchgate.netresearchgate.net Following its synthesis, 1,4-dihydroxybutan-2-one is then converted through one of two enzymatic pathways: asymmetric reduction or transamination. researchgate.net

Carbonyl Reductase Activity:

The asymmetric reduction of the ketone group in 1,4-dihydroxybutan-2-one is a significant challenge, as few enzymes were known to be effective for such a small, highly functionalized substrate. researchgate.netresearchgate.net However, a carbonyl reductase from Candida magnoliae (CMCR) was identified as a suitable biocatalyst for this reduction. researchgate.netresearchgate.net This enzyme, known to be active toward α-hydroxy aromatic ketones, successfully catalyzes the reduction of 1,4-dihydroxybutan-2-one to produce chiral 1,2,4-butanetriol. researchgate.netresearchgate.net Studies have demonstrated high conversion rates, with one reporting 92% conversion at a substrate concentration of 600 mM. researchgate.net

Transaminase Activity:

For the synthesis of the corresponding amino alcohol, a transaminase from Prauserella sp. PE36 (PsTA) is employed. researchgate.net This enzyme catalyzes the transamination of 1,4-dihydroxybutan-2-one, converting the ketone into an amine group with excellent stereoselectivity. researchgate.net The resulting product is optically pure 2-aminobutane-1,4-diol. researchgate.net This enzymatic step is a critical part of a one-pot process that combines biocatalysis with chemocatalysis to create complex chiral molecules. researchgate.net

The table below summarizes the key enzymes and their roles in the conversion of 1,4-dihydroxybutan-2-one.

| Enzyme | Source Organism | Substrate | Product |

| Carbonyl Reductase (CMCR) | Candida magnoliae | 1,4-Dihydroxybutan-2-one | 1,2,4-Butanetriol |

| Transaminase (PsTA) | Prauserella sp. PE36 | 1,4-Dihydroxybutan-2-one | 2-Aminobutane-1,4-diol |

This table presents research findings on the enzymatic conversion of 1,4-dihydroxybutan-2-one. researchgate.netresearchgate.net

These enzymatic transformations exemplify a novel approach to sustainable chemistry, creating pathways for the synthesis of valuable chiral building blocks from simple, readily available materials. researchgate.net

Derivatization Strategies and Stereochemical Control of 1,3 Dihydroxybutan 2 One

Synthesis of Substituted Dihydroxybutanones and Hydroxypentanones

The synthesis of polyhydroxylated compounds, such as substituted dihydroxybutanones and hydroxypentanones, is essential for creating building blocks for carbohydrates and other natural products. Various synthetic strategies have been developed to achieve this, primarily through different versions of aldol-coupling reactions.

Three distinct approaches have been investigated for the formation of 1,4-substituted 2,3-dihydroxybutan-1-one derivatives from substituted phenylacetaldehydes:

Organocatalysis : This method involves a direct aldol (B89426) reaction catalyzed by the cinchona derivative, cinchonine (B1669041). This approach has been shown to produce diastereomerically enriched syn-products with diastereomeric excesses ranging from 60-99% and moderate enantiomeric excesses of 43-56%. However, this catalytic system did not yield aldols with hydroxyacetone (B41140) or dihydroxyacetone as donor ketones.

Reductive Cross-Coupling : Promoted by samarium(II) iodide (SmI₂), this strategy involves the reaction of substituted phenylacetaldehydes with methyl- or phenylglyoxal (B86788). This route yields 5-substituted 3,4-dihydroxypentan-2-ones or 1,4-bis-phenyl-substituted butanones, respectively. The product mixtures from this method have diastereomeric and enantiomeric ratios close to one. This approach allows for the production of both 1-methyl- and 1-phenyl-substituted 2,3-dihydroxybutanones with yields between 40-60%.

Aldolase (B8822740) Catalysis : This biocatalytic approach results in the synthesis of enantiopure syn-(3R,4S) 1,3,4-trihydroxypentan-2-one derivatives.

Table 1: Comparison of Synthetic Strategies for Substituted Dihydroxybutanones and Hydroxypentanones

| Strategy | Catalyst/Promoter | Products | Stereoselectivity | Yield |

|---|---|---|---|---|

| Organocatalysis | Cinchonine | 1,4-substituted 2,3-dihydroxybutan-1-ones | syn-products (de = 60-99%, ee = 43-56%) | - |

| Reductive Cross-Coupling | SmI₂ | 5-substituted 3,4-dihydroxypentan-2-ones or 1,4-bis-phenyl-substituted butanones | Diastereomeric and enantiomeric ratios close to 1 | 40-60% |

| Aldolase Catalysis | Aldolase | syn-(3R,4S) 1,3,4-trihydroxypentan-2-ones | Enantiopure | - |

Chiral Building Blocks and Precursors

The use of chiral building blocks is a fundamental strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. These precursors, which are enantiomerically pure compounds, can be incorporated into a larger molecule to introduce a specific stereocenter.

Chiral amino alcohols are a significant class of compounds that serve as valuable building blocks in the synthesis of natural products and pharmaceuticals. The presence of both an amino and a hydroxyl group allows for diverse chemical modifications and the formation of complex structures with high stereochemical control. 2-amino-1,3-diols, in particular, are key structural motifs in biologically active molecules like sphingosine.

The synthesis of enantiopure 2-amino-1,3-diols can be achieved through various stereoselective methods. One common strategy involves the insertion of alcohol and amino groups in the α,β position with the correct stereochemistry. Another approach focuses on the formation of a bond between two chiral centers to generate the desired 2-amino-1,3-diol structure. These chiral precursors are instrumental in asymmetric synthesis, acting as chiral auxiliaries or ligands to direct the stereochemical course of reactions.

Phosphorylated Derivatives

Phosphorylation is a key biological process that can alter the activity, stability, and localization of molecules. The synthesis of phosphorylated derivatives of 1,3-dihydroxybutan-2-one is crucial for understanding their biological roles.

L-3,4-dihydroxy-2-butanone 4-phosphate is a key intermediate in the biosynthesis of riboflavin (B1680620) (vitamin B2). tcichemicals.com This phosphorylated derivative is formed from D-ribulose 5-phosphate in a reaction catalyzed by the enzyme L-3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS). tcichemicals.com

The enzymatic reaction involves a complex skeletal rearrangement. The carbon atoms 1-3 of L-3,4-dihydroxy-2-butanone 4-phosphate originate from carbon atoms 1-3 of D-ribulose 5-phosphate. tcichemicals.com Carbon atom 4 of the product is derived from carbon atom 5 of the substrate, while carbon atom 4 of the substrate is eliminated as formate (B1220265). tcichemicals.com This intramolecular rearrangement results in a direct linkage between carbon atoms 3 and 5 of the original substrate. tcichemicals.com The enzyme DHBPS is a target for the development of antibacterial drugs because it is essential for pathogens but absent in humans.

Table 2: Enzymatic Synthesis of L-3,4-Dihydroxybutan-2-one 4-Phosphate

| Substrate | Enzyme | Product | Byproduct | Biological Significance |

|---|

Formation of Exocyclic DNA Adducts

Certain reactive metabolites can form adducts with DNA, which can lead to mutations and cancer. Understanding the formation and structure of these adducts is crucial for toxicology and cancer research.

1,2,3,4-Diepoxybutane (DEB) is a carcinogenic metabolite of 1,3-butadiene (B125203), an industrial chemical and environmental pollutant. researchgate.net DEB can react with DNA to form various adducts. One such adduct is N⁶,N⁶-(2,3-dihydroxybutan-1,4-diyl)-2′-deoxyadenosine, which arises from the bis-alkylation of the N⁶ exocyclic amino group of adenine (B156593) in DNA by DEB.

The formation of these adducts is stereospecific, with both R,R- and S,S- enantiomers of the adduct being identified. mdpi.com These bulky 3,4-dihydroxypyrrolidine rings are accommodated in the major groove of the DNA duplex through an out-of-plane rotation around the C6-N⁶ bond of the modified adenine. mdpi.com The formation of these exocyclic DEB-adenine lesions is a potential mechanism for the A → T transversion mutations observed following exposure to 1,3-butadiene. researchgate.net

Stereoisomeric Forms of DNA Adducts (R,R and S,S)

DNA adducts featuring a 2,3-dihydroxybutane structure are not formed from this compound but are significant products of exposure to 1,3-butadiene. This industrial chemical is metabolically activated in the body to form electrophilic epoxides, most notably the potent bifunctional agent 1,2,3,4-diepoxybutane (DEB). nih.govnih.gov DEB can exist as three stereoisomers: (R,R)-DEB, (S,S)-DEB, and meso-DEB. These isomers react with DNA to form various adducts, including DNA-DNA crosslinks.

The most prominent of these crosslinks is 1,4-bis-(guan-7-yl)-2,3-butanediol (bis-N7G-BD) , which links the N7 positions of two guanine (B1146940) bases. nih.govnih.gov The stereochemistry of the DEB precursor dictates the stereochemistry of the resulting adduct. For example, reaction with racemic DEB produces both racemic (a mixture of R,R and S,S) and meso forms of the bis-N7G-BD adduct. umn.edu Studies have shown that the S,S isomer of DEB is particularly genotoxic and is most efficient at forming interstrand DNA cross-links.

In addition to guanine-guanine adducts, DEB also forms asymmetrical crosslinks between guanine and adenine, such as 1-(guan-7-yl)-4-(aden-1-yl)-2,3-butanediol (N7G-N1A-BD) . nih.govnih.gov The formation of these various stereoisomeric adducts is a critical factor in the mutagenicity and carcinogenicity associated with 1,3-butadiene exposure.

Table 1: Key DNA Adducts Derived from 1,2,3,4-Diepoxybutane (DEB)

| Adduct Name | Abbreviation | Type of Adduct | Precursor Stereoisomers | Resulting Adduct Stereoisomers |

| 1,4-bis-(guan-7-yl)-2,3-butanediol | bis-N7G-BD | Guanine-Guanine DNA Crosslink | (R,R)-DEB, (S,S)-DEB, meso-DEB | (R,R), (S,S), and meso forms |

| 1-(guan-7-yl)-4-(aden-1-yl)-2,3-butanediol | N7G-N1A-BD | Guanine-Adenine DNA Crosslink | Racemic DEB | Diastereomeric forms |

Mechanistic Studies of DNA Adduct Formation and Interconversion

The formation of DNA crosslinks by 1,2,3,4-diepoxybutane (DEB) is a sequential process driven by its bifunctional nature.

Mechanism of Formation:

Initial Alkylation (Monoadduct Formation): The process begins with the nucleophilic attack by a nitrogen atom of a DNA base, most commonly the N7 position of guanine, on one of the epoxide rings of DEB. nih.gov This reaction opens the epoxide and results in the formation of a covalent monoadduct, N7-(2-hydroxy-3,4-epoxybut-1-yl)-guanine. nih.gov

Second Alkylation (Crosslink Formation): This monoadduct still possesses a reactive epoxide group. This second group can then be attacked by another nucleophilic site on DNA. If the attacking nucleophile is on the complementary DNA strand, an interstrand crosslink is formed. If it is on the same strand, an intrastrand crosslink results. semanticscholar.org The formation of 1,4-bis-(guan-7-yl)-2,3-butanediol (bis-N7G-BD) occurs when the second nucleophile is the N7 position of another guanine residue. nih.gov

This two-step mechanism is responsible for the potent genotoxicity of DEB, as DNA-DNA crosslinks are highly disruptive lesions that can block DNA replication and transcription, potentially leading to mutations or cell death. nih.gov

Adduct Interconversion: While the N7-guanine crosslinks are the most studied, other adducts, particularly those involving adenine, can undergo chemical rearrangements. For example, studies with related epoxybutanediols have shown that initial alkylation at the N-1 position of adenine can form unstable adducts. nih.gov Under basic or physiological conditions, these N-1 adenine adducts can undergo rearrangement to form more stable N6-substituted adenine adducts. nih.gov This type of interconversion highlights the dynamic nature of DNA damage and can influence the ultimate biological consequences of the initial lesion.

Role in Biological Systems and Biotransformation Processes

Microbial Fermentation and Biotransformation Pathways

The metabolic activities of microorganisms, particularly in fermentation, can transform natural compounds in food, leading to new molecules with altered properties. mdpi.com This biotransformation can enhance nutritional value, digestibility, and safety. mdpi.com Lactic acid bacteria (LAB) are significant contributors to the spontaneous fermentation of many foods. nih.gov

Research into the fermentation of the African star apple (Chrysophyllum albidum) kernel has identified 1,3-Dihydroxybutan-2-one as a key intermediate compound. researchgate.net During the natural fermentation process, driven by strains of lactic acid bacteria such as Lactococcus raffinolactis, Lactococcus lactis, and Pediococcus pentosaceus, various phytochemicals present in the unfermented kernel are metabolized. mdpi.com A proposed biotransformation pathway suggests that several of the initial compounds are converted into this compound before being further processed into final products like L-lactic acid. researchgate.net The presence of lactic acid, a major product in the fermented extract, confirms the activity of these bacteria. mdpi.com

The fermentation of food sources like the C. albidum kernel provides a clear example of the biotransformation of natural metabolites. researchgate.net The metabolic action of the fermenting microorganisms facilitates the conversion of existing compounds into new ones. mdpi.com In the case of C. albidum, major constituents of the unfermented kernels, including 2,5-dimethylpyrazine (B89654) and 3,5-dihydroxy-6-methyl-2,3-dihydropyran-4-one, were metabolized by the probiotic bacteria during fermentation. mdpi.comresearchgate.net These compounds are believed to serve as carbon sources or starter cultures for the microorganisms, which transform them through various metabolic pathways where this compound appears as a transient molecule. nih.govresearchgate.net

The table below illustrates the changes in chemical composition during the fermentation of C. albidum kernels, highlighting the biotransformation process.

Table 1: Biotransformation of Compounds in C. albidum Kernels During Fermentation

| Compound | Presence in Unfermented Kernel | Presence in Fermented Kernel | Role/Fate in Fermentation |

|---|---|---|---|

| 2,5-dimethylpyrazine | Present | Absent | Metabolized by LAB mdpi.comresearchgate.net |

| 3,5-dihydroxy-6-methyl-2,3-dihydropyran-4-one | Present | Absent | Metabolized by LAB mdpi.comresearchgate.net |

| Methyl petroselinate | Present | Absent | Metabolized by LAB mdpi.comresearchgate.net |

| Indole | Present | Present | Resistant to biotransformation mdpi.com |

| Norharman | Present | Present | Resistant to biotransformation mdpi.com |

| This compound | Absent | Present (as intermediate) | Intermediate in the biotransformation pathway researchgate.net |

| L-lactic acid | Absent | Present (Major Product) | End product of LAB fermentation mdpi.comresearchgate.net |

Environmental and Atmospheric Chemistry of Related Structures

Organosulfates are recognized constituents of secondary organic aerosols (SOA), formed through the reaction of gas-phase organic compounds with acidic sulfate (B86663) aerosols. au.dk In the field of atmospheric chemistry, sulfate esters of structures related to this compound have been identified in fine particulate matter. Specifically, organosulfates of 3,4-dihydroxybutan-2-one , a structural isomer, have been detected in laboratory-generated SOA from isoprene (B109036) ozonolysis. noaa.gov

Biochemical Impact of DNA Adducts

1,2,3,4-Diepoxybutane (DEB) is known as the ultimate carcinogenic metabolite of 1,3-butadiene (B125203), an industrial chemical and environmental pollutant. nih.govnih.govacs.org The genotoxicity of DEB is largely attributed to its ability to alkylate DNA bases, forming DNA adducts and cross-links that can lead to mutations. nih.govacs.org

While DEB reacts with several DNA bases, its interaction with adenine (B156593) leads to the formation of exocyclic adducts that incorporate a dihydroxybutane-like structure. The initial alkylation by DEB can produce a N⁶-(2-hydroxy-3,4-epoxybut-1-yl)-2'-deoxyadenosine lesion. nih.govacs.org This unstable intermediate then cyclizes to form more stable adducts. Investigations have identified several such lesions in DNA treated with DEB, including N⁶,N⁶-(2,3-dihydroxybutan-1,4-diyl)-2'-deoxyadenosine and 1,N⁶-(1-hydroxymethyl-2-hydroxypropan-1,3-diyl)-2'-deoxyadenosine. nih.govnih.govacs.org These adducts, which feature a core structure derived from the butanediol (B1596017) backbone of metabolized DEB, have been found in the DNA of laboratory mice exposed to 1,3-butadiene. nih.govnih.govacs.org The formation of these specific dihydroxybutane-containing DNA adducts is considered a potential mechanism for the A → T transversion mutations observed following exposure to 1,3-butadiene. nih.govnih.gov

Table 2: Key DNA Adducts with Dihydroxybutane-Related Structures Formed from 1,2,3,4-Diepoxybutane (DEB)

| Adduct Name | Abbreviation/Identifier | Significance |

|---|---|---|

| N⁶,N⁶-(2,3-dihydroxybutan-1,4-diyl)-2'-deoxyadenosine | Compound 2 | A stable exocyclic adenine lesion formed from DEB. nih.govacs.org |

| 1,N⁶-(2-hydroxy-3-hydroxymethylpropan-1,3-diyl)-2'-deoxyadenosine | Compound 3 | A potentially mispairing exocyclic adenine lesion found in DEB-treated DNA. nih.govnih.govacs.org |

| 1,N⁶-(1-hydroxymethyl-2-hydroxypropan-1,3-diyl)-2'-deoxyadenosine | Compound 4 | A thermodynamically stable, major exocyclic adenine adduct found in vivo after 1,3-butadiene exposure. nih.govnih.govacs.org |

| 1,4-bis-(guan-7-yl)-2,3-butanediol | bis-N7G-BD | The most abundant DNA-DNA cross-link found in tissues of animals exposed to 1,3-butadiene. acs.orgresearchgate.net |

Compound Index

Investigation of Base Excision Repair (BER) Pathways for Adduct Removal

The genetic integrity of an organism is constantly challenged by DNA damage from both endogenous and exogenous sources. Electrophilic metabolites of environmental carcinogens, such as 1,3-butadiene, can react with DNA to form a variety of adducts. acs.orgmdpi.com These lesions, if not repaired, can block DNA replication and lead to mutations. mdpi.comnih.gov The Base Excision Repair (BER) pathway is a primary cellular defense mechanism responsible for identifying and removing such damaged bases from the genome. escholarship.orgnih.gov

Research into the biological consequences of DNA adducts derived from 1,3-butadiene metabolites has revealed that they are substrates for the BER pathway. Studies using nuclear extracts from human fibrosarcoma (HT1080) cells demonstrated that various 2'-deoxyadenosine (B1664071) (dA) adducts are recognized and cleaved through a BER mechanism. escholarship.org The process involves the enzymatic cleavage of the DNA strand at the site of the adduct, a hallmark of BER activity. This was further confirmed by the reduction of strand cleavage in the presence of methoxyamine, a known BER inhibitor. escholarship.org

However, identifying the specific enzymes responsible has yielded complex results. While the involvement of BER is clear, investigations with several purified eukaryotic DNA glycosylases/lyases, including AAG, Mutyh, hNEIL1, and hOGG1, did not result in the expected cleavage at the sites of these specific adenine adducts. This suggests that a different, possibly yet-unidentified, BER enzyme is responsible for their removal in human cells. escholarship.org

In contrast, studies focusing on guanine (B1146940) adducts have implicated specific BER enzymes. The N7-guanine adducts formed by 3,4-epoxy-1-butene (EB), a metabolite of 1,3-butadiene, are unstable and can convert to formamidopyrimidine (FAPy) adducts, such as EB-FAPy-dG. acs.org Experiments using mouse embryonic fibroblast (MEF) cells have shown that the BER DNA glycosylase NEIL1 may participate in the repair of these EB-FAPy-dG adducts. Cells deficient in NEIL1 showed increased sensitivity to EB and accumulated higher levels of these adducts compared to repair-proficient cells, pointing to NEIL1's role in their removal. acs.org

The efficiency of repair can vary significantly depending on the specific structure of the adduct. For adenine adducts processed by human cell extracts, the relative efficiency of excision was determined to be in the order of S-N6-HB-dA > R,R-N6,N6-DHB-dA > R,S-1,N6-HMHP-dA. escholarship.org This demonstrates that the cellular repair machinery can distinguish between different adduct structures, which influences their persistence and potential mutagenicity.

Research Findings on BER of 1,3-Butadiene Derived Adducts

| DNA Adduct | Investigated BER Enzyme/System | Key Finding | Reference |

|---|---|---|---|

| EB-FAPy-dG | NEIL1 | NEIL1 is suggested to participate in the removal of this adduct via the BER mechanism. NEIL1-deficient cells show increased sensitivity and adduct accumulation. | acs.org |

| S-N6-HB-dA | Human Fibrosarcoma (HT1080) Cell Nuclear Extract | Recognized and cleaved by a BER mechanism. Shows the highest relative excision efficiency among the tested adenine adducts. | escholarship.org |

| R,R-N6,N6-DHB-dA | Human Fibrosarcoma (HT1080) Cell Nuclear Extract | Recognized and cleaved by a BER mechanism, but with lower efficiency than S-N6-HB-dA. | escholarship.org |

| R,S-1,N6-HMHP-dA | Human Fibrosarcoma (HT1080) Cell Nuclear Extract | Recognized and cleaved by a BER mechanism, but with the lowest relative efficiency of the three tested adenine adducts. | escholarship.org |

| BD-dA Adducts (General) | AAG, Mutyh, hNEIL1, hOGG1 | These specific purified DNA glycosylases failed to produce the correct incision products, suggesting another BER enzyme is involved in their repair. | escholarship.org |

Advanced Applications in Organic Synthesis and Biotechnology

Chiral Auxiliaries and Building Blocks in Stereoselective Synthesis

1,3-Dihydroxybutan-2-one and its derivatives are valuable chiral building blocks in stereoselective synthesis, a field focused on creating specific stereoisomers of molecules. The presence of a stereocenter at the C3 position makes it an ideal starting material for the synthesis of enantiomerically pure compounds. vulcanchem.com Its derivatives are used to construct key intermediates for pharmaceuticals and other biologically active molecules.

For instance, the diastereoselective reduction of ketimines derived from (R)-3,4-dihydroxybutan-2-one (an isomer of the subject compound) provides an alternative pathway to crucial intermediates for the synthesis of the anticancer agent ES-285. acs.orgrsc.orgmdpi.com The inherent chirality of the dihydroxybutanone backbone is used to control the stereochemical outcome of subsequent reactions. The tert-butoxycarbonyl (Boc) protected form, tert-butyl N-(1,3-dihydroxybutan-2-yl)carbamate, is a versatile intermediate for creating complex organic molecules, including enzyme inhibitors. The stereochemistry of these syntheses can be directed by using chiral auxiliaries or resolved using techniques like chiral high-performance liquid chromatography (HPLC).

Production of Fine Chemicals and Industrial Intermediates

The structural framework of dihydroxybutanone isomers is leveraged in the biotechnological and chemoenzymatic production of valuable fine chemicals. These processes often represent greener and more sustainable alternatives to traditional chemical syntheses.

Optically pure 1,2,4-butanetriol (B146131) and 2-aminobutane-1,4-diol (B3032749) are important industrial chemicals, with the former being a key precursor for the energetic plasticizer 1,2,4-butanetriol trinitrate (BTTN). nih.govresearchgate.net A novel one-pot chemoenzymatic process has been developed to synthesize these compounds from simple C1 and C3 molecules, formaldehyde (B43269) and acrolein, respectively. researchgate.netaminer.org

This process involves an initial chemocatalytic hydration of acrolein to produce 3-hydroxypropanal (B37111) (3-HPA). nih.govacs.org Subsequently, a key biocatalytic step utilizes an engineered benzaldehyde (B42025) lyase (BAL) to catalyze the C-C bond formation between 3-HPA and formaldehyde. researchgate.netresearchgate.net This reaction produces the intermediate 1,4-dihydroxybutan-2-one . researchgate.netnih.govacs.org This highly functionalized ketone is then converted into the final products through one of two enzymatic pathways:

Asymmetric Reduction: A carbonyl reductase is used to reduce the ketone group of 1,4-dihydroxybutan-2-one, yielding optically pure 1,2,4-butanetriol. researchgate.netacs.org

Asymmetric Transamination: A transaminase enzyme converts the ketone into an amine, producing chiral 2-aminobutane-1,4-diol. researchgate.netacs.org

This cascade synthesis exemplifies an atom-economic approach to producing high-value chemicals from simple, renewable starting materials. aminer.org

| Enzyme/Catalyst | Reaction Step | Product | Reference |

| Chemocatalyst | Hydration of acrolein | 3-Hydroxypropanal | nih.gov |

| Engineered Benzaldehyde Lyase | Coupling of 3-hydroxypropanal and formaldehyde | 1,4-Dihydroxybutan-2-one | researchgate.net, acs.org |

| Carbonyl Reductase | Asymmetric reduction of 1,4-dihydroxybutan-2-one | 1,2,4-Butanetriol | researchgate.net, acs.org |

| Transaminase | Asymmetric transamination of 1,4-dihydroxybutan-2-one | 2-Aminobutane-1,4-diol | researchgate.net, acs.org |

Biochemical and Enzymatic Assay Standards

The defined structure of dihydroxybutanone and its isomers makes them suitable for use as standards in biochemical and enzymatic assays, facilitating the study of metabolic pathways and enzyme activity.

Transketolase is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway, catalyzing the transfer of a two-carbon unit between sugar phosphates. The isomer 1,4-dihydroxy-2-butanone (B91883) has been used as a standard for measuring the activity of this enzyme. lookchem.com In directed evolution studies of E. coli transketolase, a high-throughput screen was developed to identify enzyme variants with altered substrate specificity. The assay measured the conversion of pyruvate (B1213749) and glycolaldehyde (B1209225) to (S)-3,4-dihydroxybutan-2-one , which is an enantiomer of (R)-1,3-dihydroxybutan-2-one. ucl.ac.uk Furthermore, engineered transketolase from Geobacillus stearothermophilus has been shown to produce various aryl-substituted 1,3-dihydroxyketones with excellent stereoselectivity, highlighting the enzyme's utility in synthesizing chiral ketones. rsc.org

Computational and Theoretical Investigations of 1,3 Dihydroxybutan 2 One and Its Transformations

Enzyme Engineering and Design through Computational Approaches (e.g., Formolase from BAL)

A significant achievement in computational biochemistry is the design of novel enzymes with tailored functionalities. One of the most notable examples is the development of formolase (FLS), an enzyme engineered to catalyze the formose reaction, which converts formaldehyde (B43269) into larger sugars. researchgate.netresearchgate.net This endeavor began with the identification of benzaldehyde (B42025) lyase (BAL) as a suitable scaffold. nih.gov Although BAL naturally catalyzes the condensation of two benzaldehyde molecules, computational protein design was employed to repurpose it for the more complex task of ligating three formaldehyde molecules to produce dihydroxyacetone, a C3 sugar. researchgate.netnih.gov

The computational design process involved introducing specific mutations into the active site of BAL to favor the binding and reaction of formaldehyde. researchgate.net Kinetic studies on the computationally designed mutants revealed that these mutations worked synergistically to enhance the enzyme's activity. researchgate.net The engineered formolase was found to produce not only dihydroxyacetone but also glycolaldehyde (B1209225), a C2 sugar, with the product distribution being dependent on the concentration of formaldehyde. researchgate.net

This work is a cornerstone of a novel, computationally designed metabolic pathway for one-carbon assimilation. nih.gov The formolase pathway, which converts formate (B1220265) into dihydroxyacetone phosphate (B84403), is predicted to be more carbon-efficient and have less backward flux than naturally occurring one-carbon assimilation pathways. nih.gov The successful computational design of formolase opens up new possibilities for creating synthetic metabolic pathways for the production of valuable chemicals from simple one-carbon sources. researchgate.netnih.gov

Table 1: Key Computationally Designed Enzymes and Their Functions

| Enzyme | Parent Scaffold | Computational Goal | Products | Significance |

| Formolase (FLS) | Benzaldehyde Lyase (BAL) | Catalyze formose reaction | Dihydroxyacetone, Glycolaldehyde | Cornerstone of a novel one-carbon assimilation pathway researchgate.netnih.gov |

Reaction Mechanism Elucidation through Theoretical Studies (e.g., Adduct Formation, Degradation Pathways)

Theoretical studies are crucial for elucidating complex reaction mechanisms at the molecular level. For instance, the formation of DNA adducts by reactive metabolites is a key area of investigation in toxicology. 1,2,3,4-Diepoxybutane (DEB), a metabolite of 1,3-butadiene (B125203), is known to form adducts with DNA bases. nih.gov Theoretical calculations, in conjunction with experimental data, help to unravel the pathways of adduct formation.

In the case of DEB, it has been proposed that it alkylates the N-1 position of adenine (B156593) in DNA. nih.gov This initial adduct can then undergo intramolecular rearrangements to form more stable exocyclic adducts. nih.gov These exocyclic adducts can significantly alter the structure of DNA, leading to mispairing during replication. nih.gov

Theoretical studies also shed light on the degradation pathways of various compounds. For example, the decomposition of pyridyloxobutyl (POB) DNA adducts, which are formed from tobacco-specific nitrosamines, has been studied to understand their persistence in biological systems. mdpi.com These studies help in predicting the stability and potential mutagenicity of different DNA lesions.

Table 2: Examples of Reaction Mechanisms Investigated by Theoretical Studies

| Reactant | Interacting Molecule | Key Mechanistic Insight | Resulting Products/Adducts |

| 1,2,3,4-Diepoxybutane (DEB) | Adenine (in DNA) | Alkylation at N-1 followed by intramolecular rearrangement | Exocyclic adenine adducts nih.gov |

| Tobacco-specific nitrosamines | DNA | Formation and decomposition of pyridyloxobutyl (POB) adducts | POB-DNA adducts mdpi.com |

Molecular Modeling and Conformational Analysis of Derivatives

Molecular modeling and conformational analysis are powerful techniques for understanding the three-dimensional structure of molecules and how their shape influences their properties and interactions. These methods have been applied to study derivatives of 1,3-dihydroxybutan-2-one and related polyhydroxylated compounds. amazonaws.comresearchgate.net

For example, a study on 1,4-substituted 2,3-dihydroxybutan-1-one derivatives investigated the conformational preferences of different diastereomers. amazonaws.com It was found that the anti diastereomers showed a clear preference for a specific conformation, while the syn diastereomers exhibited a more flexible nature with roughly equal preference for two major conformations. amazonaws.com These conformational preferences can have a significant impact on the biological activity and reactivity of the molecules.

In another study, NMR spectroscopy combined with molecular modeling was used to determine the solution structures of DNA duplexes containing N6,N6-(2,3-dihydroxybutan-1,4-diyl)-2'-deoxyadenosine adducts. acs.org The results showed that the adducts were located in the major groove of the DNA and caused significant thermal destabilization of the duplex. acs.org The detailed structural information obtained from these studies is essential for understanding how DNA adducts lead to mutations.

Conformational analysis has also been instrumental in correcting the proposed structures of natural products. In one case, molecular modeling suggested that the initially proposed stereochemistry of a cyclic peptide was incorrect. acs.org Subsequent total synthesis and structural characterization confirmed the revised structure predicted by the modeling studies. acs.org

Table 3: Applications of Molecular Modeling and Conformational Analysis

| Molecule/System Studied | Key Finding | Significance |

| 1,4-substituted 2,3-dihydroxybutan-1-one derivatives | Diastereomers exhibit different conformational preferences amazonaws.com | Understanding structure-activity relationships |

| DNA duplexes with N6,N6-(2,3-dihydroxybutan-1,4-diyl)-2'-deoxyadenosine adducts | Adducts reside in the major groove and destabilize the DNA duplex acs.org | Elucidating the structural basis of mutagenesis |

| Cyclic peptide natural product | Correction of the proposed stereochemistry acs.org | Accurate structure determination of complex molecules |

Future Research Directions and Unaddressed Challenges in 1,3 Dihydroxybutan 2 One Research

Development of Novel Stereoselective Synthetic Pathways with Enhanced Efficiency

The synthesis of polyhydroxylated compounds like 1,3-dihydroxybutan-2-one is fundamental for creating building blocks for carbohydrates and other natural products. amazonaws.com Aldol (B89426) reactions are a primary method for this, but achieving high stereoselectivity remains a significant challenge. amazonaws.com Future research is intensely focused on developing synthetic pathways that are not only efficient but also precisely control the stereochemistry of the final product.

One of the most promising avenues is the use of biocatalysis, employing enzymes such as aldolases. amazonaws.com While biocatalytic approaches can yield enantiopure products, challenges persist. For instance, organocatalytic routes using cinchona derivatives have shown success in producing diastereomerically enriched products but with only moderate enantiomeric excesses. amazonaws.com

Key challenges and future directions include:

Engineered Enzymes: Creating and discovering novel enzyme variants, such as engineered benzaldehyde (B42025) lyase (BAL) or transketolases, that exhibit higher activity and selectivity for the specific substrates required to produce this compound. researchgate.netresearchgate.netrsc.org

Expanding Substrate Scope: Developing catalysts that can utilize a broader range of donor and acceptor molecules, enabling the synthesis of diverse substituted dihydroxybutanones. amazonaws.comacs.org

| Catalyst Type | Reaction | Advantages | Challenges/Future Work |

| Organocatalysts (e.g., Cinchonine) | Aldol Reaction | Can generate diastereomerically enriched products. amazonaws.com | Moderate enantiomeric excesses; may not work with all donor ketones. amazonaws.com |

| Enzymes (e.g., Aldolases, BAL) | Aldol Reaction | High stereoselectivity (can be enantiopure); environmentally friendly. amazonaws.comresearchgate.net | Limited substrate scope; need for engineered variants for novel reactions. researchgate.netresearchgate.net |

| Chemo-enzymatic Systems | Sequential/One-Pot Reactions | Combines selectivity of enzymes with the broad reactivity of chemical catalysts. acs.org | Catalyst compatibility; optimizing reaction conditions for different catalyst types. acs.org |

Comprehensive Elucidation of Undiscovered Metabolic and Enzymatic Roles

While this compound has been identified as an intermediate metabolite in certain biological processes, its full range of metabolic and enzymatic roles remains largely uncharted. It has been detected during the fermentation of the kernels of Chrysophyllum albidum, suggesting its involvement in microbial metabolic pathways. mdpi.comresearchgate.net The compound is formed as an intermediate during the biotransformation of larger molecules present in the unfermented kernels. mdpi.comresearchgate.net

A significant area for future research is the definitive identification and characterization of the enzymes that produce and consume this compound in various organisms. evitachem.com Its structural similarity to 3,4-dihydroxybutan-2-one, a precursor for riboflavin (B1680620) synthesis, suggests that this compound could have undiscovered roles in related biosynthetic pathways. mdpi.com The challenge lies in moving beyond simple detection to a full understanding of its function, regulation, and interaction within the complex web of cellular metabolism.

Optimization and Scale-Up of Biotransformation Processes

Biotransformation offers a green and highly selective route to chiral molecules. However, translating laboratory-scale biocatalytic reactions into large-scale industrial processes presents numerous challenges. Research on two-step biocatalytic syntheses has highlighted the importance of optimizing various parameters to achieve high product concentrations and yields. acs.org

Future research must address the following to enable industrial-scale production:

Process Optimization: Thorough investigation of reaction conditions, including the choice of organic solvents or microaqueous systems, buffer pH and concentration, and catalyst loading, is critical to maximize productivity. acs.org

Catalyst Stability and Reuse: Developing robust whole-cell or immobilized enzyme systems that maintain high activity over extended periods and can be easily recovered and reused.

Downstream Processing: Designing efficient and cost-effective methods for separating the product from the complex reaction mixture, which often includes cells, residual substrates, and byproducts.

Economic Viability: Achieving high space-time yields to make the biotransformation process economically competitive with traditional chemical synthesis. acs.org One study demonstrated the potential by achieving space-time-yields up to 144 g L⁻¹ d⁻¹ for a related diol. acs.org

Advanced Analytical Method Development for Trace Detection and Isomer Differentiation

The ability to accurately detect and quantify this compound, particularly its different stereoisomers, is essential for both synthetic and metabolic studies. Current methods like gas chromatography-mass spectrometry (GC-MS) are used to identify the compound in complex mixtures like fermentation broths. mdpi.comresearchgate.netebi.ac.uk For stereochemical analysis, chiral high-performance liquid chromatography (HPLC) is employed. rsc.org

However, significant analytical challenges remain:

Trace Detection: Developing methods with sufficient sensitivity to detect minute quantities of the compound in complex biological or environmental samples.

Isomer Differentiation: A critical and often difficult task is the baseline separation and independent quantification of all possible stereoisomers (e.g., (3S)-1,3-dihydroxybutan-2-one). nih.gov This is vital as different isomers can have vastly different biological activities.

Lack of Standards: The limited commercial availability of pure analytical standards for all stereoisomers hinders accurate quantification and method validation. researchgate.net

Future research should focus on creating more sensitive and selective analytical platforms, such as coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), to provide unambiguous structural information and quantification at low concentrations. unibe.ch

Computational Design of Enzymes for Novel and Highly Selective Transformations

The convergence of computational biology and enzyme engineering offers a powerful strategy for developing next-generation biocatalysts. By modeling the active site of an enzyme, researchers can predict mutations that may enhance its activity and selectivity for a non-natural substrate or reaction. researchgate.netnih.gov This approach has been explored for enzymes like benzaldehyde lyase (BAL) to create variants capable of novel C-C bond formations. researchgate.netresearchgate.net

The primary challenge is the immense complexity of protein structure and dynamics, which makes the accurate prediction of an enzyme's behavior after mutation difficult. Directed evolution, a process of iterative mutation and screening, is often used alongside computational design to navigate this complexity. rsc.org

Future research in this area will likely involve:

Advanced Modeling Algorithms: Improving the predictive power of computational tools to more accurately design enzymes for specific tasks, such as the stereoselective synthesis of a particular isomer of this compound.

High-Throughput Screening: Developing faster and more efficient methods to screen large libraries of enzyme variants to identify those with the desired properties.

Creating Novel Pathways: Using computationally designed enzymes as building blocks to construct entirely new, synthetic metabolic pathways for the production of valuable chemicals from simple precursors. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。